molecular formula C11H17N3S B1613044 N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine CAS No. 906352-66-7

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Cat. No.: B1613044
CAS No.: 906352-66-7
M. Wt: 223.34 g/mol
InChI Key: KEXCZGSQJYTNRX-UHFFFAOYSA-N
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Description

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a chemical compound with a unique structure that includes a thiomorpholine ring attached to a pyridine ring, with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine typically involves the reaction of 2-chloropyridine with thiomorpholine under basic conditions to form the intermediate 2-(thiomorpholin-4-yl)pyridine. This intermediate is then reacted with formaldehyde and methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-4-yl)methanamine
  • N-methyl-1-(2-thiophen-2-ylphenyl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is unique due to the presence of both a thiomorpholine ring and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in similar compounds .

Properties

IUPAC Name

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCZGSQJYTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640226
Record name N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-66-7
Record name N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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